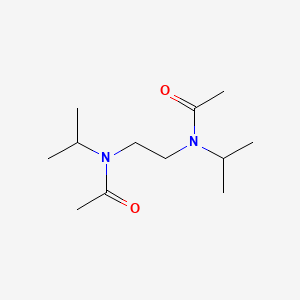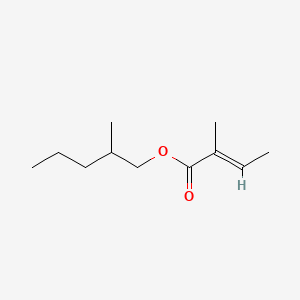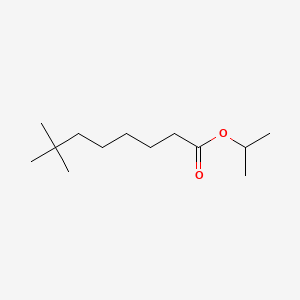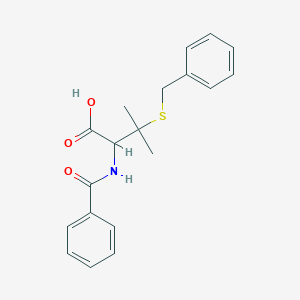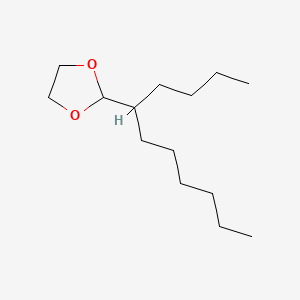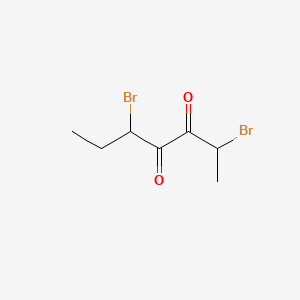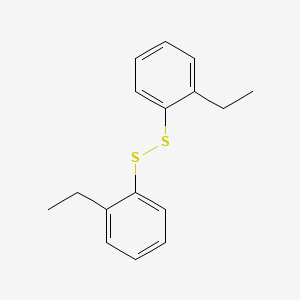
Disulfide, bis(o-ethylphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(o-ethylphenyl) is an organic compound characterized by the presence of two sulfur atoms bonded to two ortho-ethylphenyl groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(o-ethylphenyl), the common method involves the oxidative coupling of ortho-ethylthiophenol. This reaction can be facilitated by various oxidizing agents such as hydrogen peroxide, iodine, or dimethyl sulfoxide. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(o-ethylphenyl) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis(o-ethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, dimethyl sulfoxide.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of disulfide, bis(o-ethylphenyl).
Applications De Recherche Scientifique
Disulfide, bis(o-ethylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of vulcanized rubber and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of disulfide, bis(o-ethylphenyl) primarily involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can be reduced to thiols, which can then participate in further biochemical processes.
Comparaison Avec Des Composés Similaires
Disulfide, bis(o-ethylphenyl) can be compared with other disulfides such as diphenyl disulfide and dibutyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary significantly:
Diphenyl disulfide: Commonly used in organic synthesis and as a stabilizer in polymers.
Dibutyl disulfide: Often used as a flavoring agent and in the production of rubber.
The uniqueness of disulfide, bis(o-ethylphenyl) lies in its ortho-ethylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
Propriétés
Numéro CAS |
4500-66-7 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-ethyl-2-[(2-ethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
RPTQMFYXBSBPNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1SSC2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



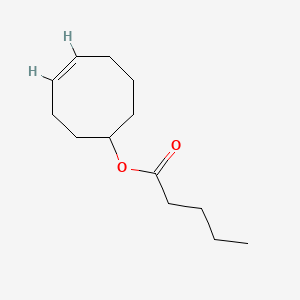
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

